4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
説明
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been shown to have potential therapeutic applications in the treatment of migraine headaches and other pain-related conditions.
作用機序
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide acts as a selective antagonist of the CGRP receptor, which is found on sensory neurons and is involved in the transmission of pain signals. By blocking the activity of CGRP, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of CGRP, decrease the activity of sensory neurons, and reduce inflammation. In addition, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a long half-life, which may make it a more effective treatment option than other CGRP antagonists.
実験室実験の利点と制限
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for use in lab experiments. It is a highly selective CGRP receptor antagonist, which means that it can be used to study the role of CGRP in pain transmission without interfering with other neuropeptides or receptors. In addition, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has a long half-life, which makes it easier to administer and study in animal models.
One limitation of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is that it is not currently approved for use in humans, which limits its potential therapeutic applications. In addition, the cost of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide may be prohibitive for some research labs.
将来の方向性
There are several future directions for research on 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective CGRP receptor antagonists. Another area of interest is the use of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs or opioids, to enhance pain relief. Finally, there is interest in studying the long-term effects of 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide on pain transmission and the development of tolerance.
科学的研究の応用
4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. It has been shown to be effective in blocking the activity of CGRP, a neuropeptide that has been implicated in the pathophysiology of migraines. In addition, 4-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been investigated for its potential role in the treatment of other pain-related conditions, such as neuropathic pain and inflammatory pain.
特性
IUPAC Name |
4-(butanoylamino)-N-(3-imidazol-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-4-16(22)20-15-7-5-14(6-8-15)17(23)19-9-3-11-21-12-10-18-13-21/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGQNBOMWDNQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。